

X-ray Crystallographic Analysis of Halogenated Pyridines: A Comparative Guide

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Compound of Interest

Compound Name: 2-Chloro-3,4-diiodopyridine

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The precise determination of molecular architecture is paramount in the fields of medicinal chemistry and materials science. X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of crystalline compounds, providing invaluable insights into intermolecular interactions that govern physical properties and biological activity. This guide offers a comparative analysis of the crystallographic features of halogenated pyridine derivatives, with a focus on providing a framework for understanding the structural implications of halogen substitution patterns.

While a specific crystallographic analysis for **2-chloro-3,4-diiodopyridine** is not publicly available in crystallographic databases as of this guide's compilation, we present a comparative study utilizing the detailed crystal structure of a related dichloro-derivative, 2,3-dichloropyridine, and a pyridine-diiodine adduct. This comparison sheds light on the structural effects of different halogen substituents on the pyridine ring and the nature of halogen bonding.

Comparative Crystallographic Data

The following tables summarize key crystallographic parameters for 2,3-dichloropyridine and the pyridine-diiodine adduct, offering a baseline for understanding the solid-state structures of halogenated pyridines.

Table 1: Crystal Data and Structure Refinement for 2,3-Dichloropyridine

Parameter	Value
Empirical Formula	C ₅ H ₃ Cl ₂ N
Formula Weight	147.98
Temperature	113 K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	C2/c
Unit Cell Dimensions	
a	3.805 (3) Å
b	14.196 (12) Å
c	10.68 (1) Å
α	90°
β	97.221 (14)°
γ	90°
Volume	572.3 (9) Å ³
Z	4
Density (calculated)	1.717 Mg/m ³
Absorption Coefficient	1.00 mm ⁻¹
F(000)	296
Refinement Details	
R-factor (R1)	0.025
Weighted R-factor (wR2)	0.054
Goodness-of-fit (S)	1.01

Data sourced from Acta Crystallographica Section E, 2011, E67, o2211.[[1](#)][[2](#)]

Table 2: Key Interaction Distances for 2,3-Dichloropyridine and Pyridine-Diiodine Adduct

Interaction	Compound	Distance (Å)
π - π stacking (centroid-centroid)	2,3-Dichloropyridine	3.805 (4)
Cl...Cl contact	2,3-Dichloropyridine	3.334 (3)
N-I halogen bond	Pyridine-diiodine adduct	2.424 (8)
I-I bond	Pyridine-diiodine adduct	2.8043 (9)
I-I bond (in solid I ₂)	Diiodine	2.715

Data for 2,3-Dichloropyridine sourced from Acta Crystallographica Section E, 2011, E67, o2211.[1][2] Data for Pyridine-diiodine adduct sourced from Acta Crystallographica Section E, 2015, 71, o463.[2][3]

Experimental Protocol: Single-Crystal X-ray Diffraction

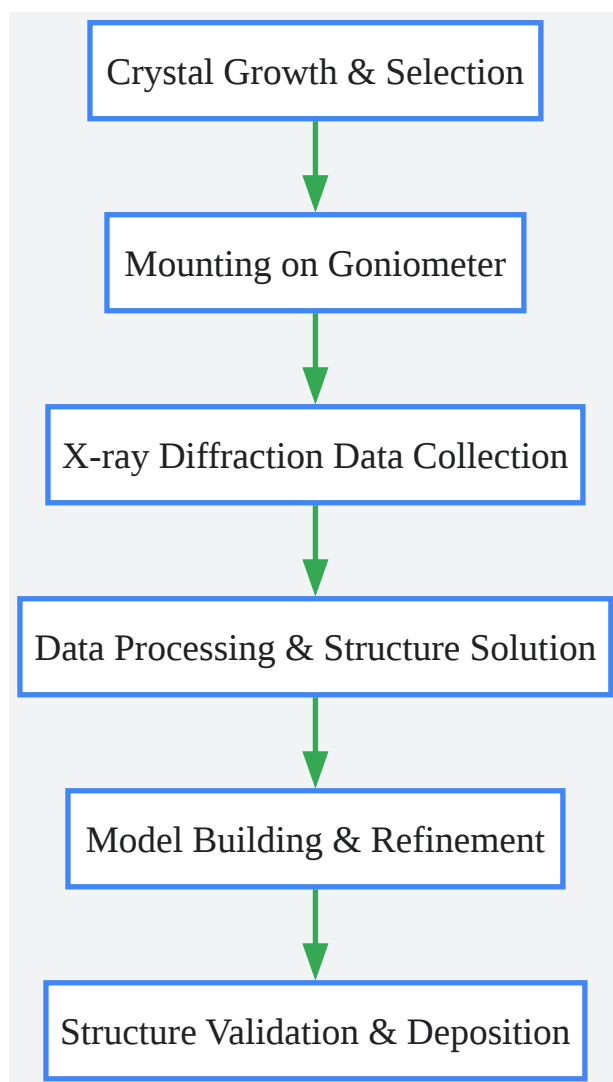
The determination of a crystal structure by single-crystal X-ray diffraction is a meticulous process involving several key stages.[4][5] The following protocol outlines the typical workflow for a small organic molecule.

- **Crystal Growth and Selection:** High-quality single crystals are paramount for successful X-ray diffraction analysis. Crystals should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular morphology, and be free from defects like cracks or twinning. [4] Common crystallization techniques include slow evaporation of a saturated solution, vapor diffusion, and slow cooling. The selected crystal is then mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern, consisting of a series of reflections (spots), is recorded by a detector, such as a CCD or pixel detector.[4] Each reflection's intensity and position are measured. A complete dataset is collected by rotating the crystal through a range of angles.

- **Data Reduction and Structure Solution:** The raw diffraction data is processed to correct for experimental factors and to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are used to calculate the structure factors. The "phase problem," a central challenge in crystallography, is then addressed using methods like direct methods for small molecules to obtain an initial electron density map.^[5]
- **Structure Refinement:** An initial atomic model is built into the electron density map. This model is then refined against the experimental data using least-squares methods.^[5] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors, typically measured by the R-factor.
- **Structure Validation and Deposition:** The final refined structure is validated to ensure its chemical and crystallographic sensibility. The complete crystallographic data, including atomic coordinates and experimental details, is then typically deposited in a public database such as the Cambridge Structural Database (CSD) to make it available to the scientific community.

Visualization of Intermolecular Interactions

The following diagrams, generated using the DOT language, illustrate key concepts in the crystallographic analysis of halogenated pyridines.



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A simplified workflow for single-crystal X-ray diffraction.
Interactions in 2,3-dichloropyridine crystal packing.

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